molecular formula C8H5BrIN B13148403 3-(Bromomethyl)-4-iodobenzonitrile

3-(Bromomethyl)-4-iodobenzonitrile

Cat. No.: B13148403
M. Wt: 321.94 g/mol
InChI Key: LURMOSNUQMUWGI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-iodobenzonitrile is a high-value, multi-functional synthetic intermediate designed for advanced research applications in medicinal chemistry and drug discovery. Its distinct molecular structure, featuring both a reactive bromomethyl group and an iodine substituent on the same benzonitrile core, makes it an exceptionally versatile building block for constructing complex molecules. The compound is particularly valuable for sequential cross-coupling reactions; the iodine moiety undergoes efficient palladium-catalyzed couplings (such as Suzuki, Stille, or Sonogashira reactions) while the bromomethyl group allows for further functionalization through nucleophilic substitution (e.g., with amines or thiols) or serves as a handle for molecular scaffolding. This dual reactivity provides researchers with a powerful tool for the rapid synthesis of diverse compound libraries, accelerating the exploration of structure-activity relationships. The electron-withdrawing nitrile group further enhances the compound's utility by influencing the electronics of the aromatic ring and offering a potential point for further chemical transformation. Researchers will find this compound especially useful in projects aimed at developing new active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. As a standard handling precaution, it is classified as an acute toxicity and skin corrosion hazard (H302, H312, H314, H332) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BrIN

Molecular Weight

321.94 g/mol

IUPAC Name

3-(bromomethyl)-4-iodobenzonitrile

InChI

InChI=1S/C8H5BrIN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2

InChI Key

LURMOSNUQMUWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)I

Origin of Product

United States

Preparation Methods

Direct Bromomethylation of 4-Iodobenzonitrile

Method Overview:
This approach involves the electrophilic substitution of the aromatic ring of 4-iodobenzonitrile with a bromomethyl group, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions.

Procedure Details:

  • Reagents: 4-Iodobenzonitrile, N-bromosuccinimide (NBS), AIBN (azobisisobutyronitrile) as radical initiator, dry carbon tetrachloride (CCl₄) as solvent.
  • Conditions: Reflux under inert atmosphere for approximately 8 hours.
  • Outcome: Formation of 4-(Bromomethyl)-3-iodobenzonitrile with yields around 90%.
  • Notes: The reaction proceeds via radical bromination at the methyl group attached to the aromatic ring, selectively yielding the bromomethyl derivative.

Reference:
This method aligns with procedures described in the supporting information of chemical literature, where aromatic methyl groups are brominated selectively using NBS under reflux conditions (see reference).

Bromomethylation via Formaldehyde Derivatives

Method Overview:
A classical approach involves the use of formaldehyde or paraformaldehyde in the presence of hydrobromic acid or other brominating agents to introduce the bromomethyl group onto the aromatic ring.

Procedure Details:

  • Reagents: 4-Iodobenzonitrile, formaldehyde or paraformaldehyde, hydrobromic acid, catalytic acid or base catalyst.
  • Conditions: Acidic or basic medium, reflux at 80–100°C for 4–6 hours.
  • Outcome: Formation of 4-(Bromomethyl)-3-iodobenzonitrile with yields typically exceeding 80%.
  • Notes: The reaction proceeds via electrophilic addition of formaldehyde-derived species, followed by bromination.

Preparation of Bromomethylbenzene Derivatives via Radical Bromination

Method Overview:
Starting from methyl-substituted benzonitriles, radical bromination using NBS under UV or thermal conditions can selectively yield bromomethyl derivatives.

Procedure Details:

  • Reagents: 4-Methylbenzonitrile, NBS, AIBN, CCl₄ as solvent.
  • Conditions: Reflux under nitrogen, UV irradiation or thermal initiation, for about 8 hours.
  • Outcome: High-yield formation (~90%) of 4-(Bromomethyl)-benzonitrile.
  • Notes: The methyl group is brominated selectively, and subsequent iodination can be performed if needed.

Reference:
This approach is consistent with documented radical bromination protocols for aromatic methyl groups (see reference).

Iodination of Bromomethyl Precursors

Method Overview:
Once the bromomethyl derivative is synthesized, selective iodination at the aromatic ring can be achieved via electrophilic aromatic substitution using iodine monochloride or iodine in the presence of oxidizing agents.

Procedure Details:

  • Reagents: Bromomethylbenzonitrile, iodine monochloride or iodine with oxidants like hydrogen peroxide.
  • Conditions: Mild heating at 50–80°C, with controlled addition to prevent polyiodination.
  • Outcome: Formation of 3-(Bromomethyl)-4-iodobenzonitrile with high regioselectivity.

Data Summary Table

Method Starting Material Reagents Key Conditions Yield Remarks
Radical Bromination 4-Methylbenzonitrile NBS, AIBN, CCl₄ Reflux, UV or thermal ~90% Selective bromination at methyl group
Bromomethylation via Formaldehyde 4-Iodobenzonitrile Formaldehyde, HBr Reflux, 80–100°C >80% Electrophilic addition route
Direct Bromomethylation 4-Iodobenzonitrile NBS, AIBN Reflux, inert atmosphere 90% Radical bromination at methyl group
Iodination of Bromomethyl Derivatives Bromomethylbenzonitrile Iodine, oxidants Mild heating High Regioselective iodination

Additional Considerations and Notes

  • Purification: Column chromatography on silica gel with suitable eluents (e.g., hexane/ethyl acetate) is recommended for isolating pure compounds.
  • Safety: Bromination reactions involve hazardous reagents like NBS and should be conducted with appropriate safety measures, including inert atmospheres and proper waste disposal.
  • Reaction Optimization: Reaction parameters such as temperature, reagent equivalents, and reaction time should be optimized based on scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

    Oxidation and Reduction: Amines or carboxylic acids derived from the nitrile group.

Scientific Research Applications

3-(Bromomethyl)-4-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-iodobenzonitrile in chemical reactions involves the activation of the bromomethyl and iodine groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodine atom facilitates cross-coupling reactions through oxidative addition and reductive elimination steps in the presence of palladium catalysts . The nitrile group can undergo transformations through nucleophilic addition or reduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 3-Bromo-4-hydroxy-5-iodobenzonitrile (CAS 3336-26-3): Structure: Contains hydroxyl (-OH) at position 4, iodine at position 5, and bromine at position 3. Properties: Molecular weight 323.91 g/mol, XLogP3 = 2.6, hydrogen-bond donor/acceptor counts = 1/2 . This makes 3-(Bromomethyl)-4-iodobenzonitrile more reactive in alkylation reactions but less water-soluble.
  • 4-Amino-3-chloro-5-iodobenzonitrile (CAS 911124-37-3): Structure: Features amino (-NH₂) and chlorine substituents. Comparison: The amino group enhances nucleophilicity, enabling participation in condensation reactions, whereas the bromomethyl group in the target compound favors electrophilic substitution or SN2 reactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
This compound* C₈H₅BrIN ~322.85 (calculated) ~3.1 -CH₂Br, -I, -CN High reactivity in alkylation
3-Bromo-4-hydroxy-5-iodobenzonitrile C₇H₃BrINO 323.91 2.6 -Br, -OH, -I, -CN Moderate solubility in polar solvents
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 1.8 -CH₂Br, -CHO Susceptible to oxidation

*Calculated values based on analogs.

Reactivity and Hazard Profile

  • The bromomethyl group in this compound poses alkylation hazards, akin to 4-(Bromomethyl)benzaldehyde, which requires stringent safety measures (e.g., eye flushing and skin washing).
  • In contrast, hydroxylated analogs (e.g., 3-Bromo-4-hydroxy-5-iodobenzonitrile) exhibit lower acute toxicity but may participate in oxidative degradation.

Biological Activity

3-(Bromomethyl)-4-iodobenzonitrile is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C7_7H5_5BrI
  • Molecular Weight : 265.03 g/mol
  • Chemical Structure :
Br CH2C6H3(CN) I\text{Br CH}_2-\text{C}_6\text{H}_3(\text{CN})\text{ I}

This structure indicates the presence of both bromine and iodine substituents on the benzene ring, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Targets : The presence of the bromomethyl and iodo groups allows for potential electrophilic reactions with nucleophiles in biological systems, which could lead to modifications of biomolecules such as proteins and nucleic acids.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that similar compounds can act as inhibitors for various enzymes, potentially disrupting metabolic pathways.

Anticancer Potential

Some studies have suggested that similar compounds can induce apoptosis in cancer cell lines. For instance, analogs with similar structures have demonstrated cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, potentially through the induction of oxidative stress or modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study involving halogenated benzonitriles reported effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilicity imparted by halogen substituents .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that related compounds could reduce cell viability in MCF-7 cells by over 50% at concentrations around 10 µM. This suggests a potential for this compound to be explored further as a lead compound in anticancer drug development .
  • Enzyme Inhibition Studies :
    • Compounds structurally related to this compound were tested for their ability to inhibit key metabolic enzymes such as carbonic anhydrase and acetylcholinesterase. These studies indicated varying degrees of inhibition, suggesting a need for further optimization of the compound's structure for enhanced activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus
Cytotoxicity>50% reduction in MCF-7 viability
Enzyme InhibitionInhibition of carbonic anhydrase

Q & A

Q. What are the established synthetic routes for 3-(Bromomethyl)-4-iodobenzonitrile, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves halogenation or alkylation strategies. For example, bromomethylation of 4-iodobenzonitrile precursors can be achieved using allylic bromides (e.g., 3-(bromomethyl) derivatives) in acetonitrile under reflux, as demonstrated in alkylation protocols for structurally similar compounds . Alternatively, nucleophilic substitution reactions using benzimidazole derivatives with K₃PO₄ in DMF at 50°C have been reported for analogous iodobenzonitrile systems, yielding ~48% after column chromatography . Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents, and controlled heating to avoid decomposition.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • IR Spectroscopy : Look for C≡N stretch near 2220–2240 cm⁻¹ and C-Br/C-I vibrations at 500–700 cm⁻¹. Reference NIST gas-phase IR spectra for validation .
  • NMR : ¹H NMR should show a singlet for the bromomethyl (-CH₂Br) group at δ ~4.5–4.8 ppm, while the aromatic protons and nitrile group contribute to splitting patterns in δ 7.0–8.0 ppm .
  • Mass Spectrometry : Molecular ion peaks should align with the molecular weight (MW = 322.92 g/mol) and isotope patterns for Br and I .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with Z=8 have been observed in related nitrile derivatives, providing definitive structural confirmation .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent light-induced degradation and moisture absorption. Avoid prolonged exposure to air, as the bromomethyl group is susceptible to hydrolysis. Stability tests on similar brominated nitriles indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do the electronic effects of bromomethyl and iodo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions), while the iodo substituent enhances electrophilicity at the para position, facilitating Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) suggest that the electron-withdrawing nitrile group stabilizes transition states, lowering activation barriers by ~15% compared to non-nitrile analogs . Experimentally, Pd-catalyzed coupling with arylboronic acids in THF/H₂O at 80°C yields biaryl products with >80% efficiency .

Q. What strategies optimize reaction yields when using this compound in heterocyclic synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates in SNAr reactions. For example, cyclocondensation with thioureas in DMF at 120°C produces thiazole derivatives with 75–85% yields .
  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Stille couplings, reducing side-product formation .
  • Purification : Gradient column chromatography (hexane/EtOAc) resolves regioisomers, while recrystallization from ethanol improves purity .

Q. How can AI-driven retrosynthetic tools improve pathway design for derivatives of this compound?

  • Methodological Answer : Platforms like Pistachio and Reaxys utilize reaction databases to predict feasible routes. For example, AI analysis of this compound suggests viable pathways via halogen exchange (Br → I) or cyanide displacement. A case study using Template_relevance Reaxys identified a 3-step synthesis from 4-iodobenzaldehyde with 65% overall yield .

Data Contradiction Analysis

Example : Discrepancies in IR spectra of brominated nitriles.

  • Resolution : Cross-reference experimental data with NIST Standard Reference Database 69, which reports gas-phase IR peaks for 3-bromo-4-fluorobenzonitrile (C≡N: 2235 cm⁻¹; C-Br: 560 cm⁻¹) . Deviations in solution-phase spectra may arise from solvent effects (e.g., DCM vs. gas phase). Always validate with crystallographic data where possible .

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